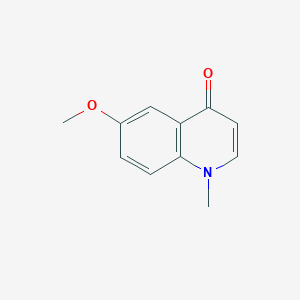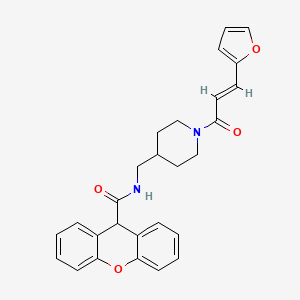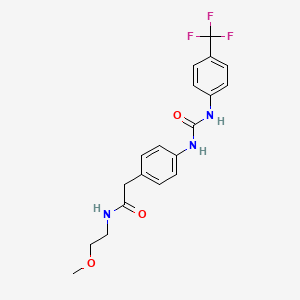![molecular formula C20H24N4O4S B2844899 2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251544-92-9](/img/structure/B2844899.png)
2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a potent and selective inhibitor of the sodium channel NaV1.7 . This channel has emerged as a promising target for the treatment of pain based on strong genetic validation of its role in nociception .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an acyl sulfonamide to form a fused heterocycle . This process was designed to improve the physicochemical properties of the compound, particularly its lipophilicity .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a [1,2,4]triazolo[4,3-a]pyridine core . This core is attached to a 3-methoxybenzyl group and a 4-methylpiperidin-1-ylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include a base-promoted tandem SNAr/Boulton–Katritzky rearrangement . This reaction allows for the formation of functionalized [1,2,4]triazolo[4,3-a]pyridines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .Physical And Chemical Properties Analysis
The compound has a boiling point of 308 °C, a density of 1.01, and a flash point of 140 °C . It is stored under inert gas (nitrogen or Argon) at 2–8 °C . Its pKa is predicted to be 12.75±0.20 .Scientific Research Applications
Synthesis and Biological Activity
A novel series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, potentially related to the compound of interest, was synthesized and characterized. Some derivatives exhibited notable antifungal and insecticidal activities, with specific compounds showing high inhibition rates against Rhizotonia erealis and Helminthosporium maydis, as well as significant mortality rates against Plutella xylostella and Helicoverpa armigera. This suggests a potential application in agricultural pest control. A preliminary structure-activity relationship (SAR) analysis provided insights into the chemical functionality associated with the observed biological activities (Xu et al., 2017).
Antimicrobial and Surface Activity
Another research direction involves the synthesis of pyridazinyl sulfonamide derivatives, which were shown to possess significant antibacterial activities against common pathogens such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This indicates the potential of such compounds for therapeutic or sanitization applications, highlighting the versatility of the triazolopyridine scaffold in drug design (Mohamed, 2007).
Antimalarial Potential
In the quest for new antimalarial agents, a virtual library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was explored. Selected compounds demonstrated promising in vitro antimalarial activity against Plasmodium falciparum. This underscores the potential of such compounds in the development of novel antimalarial drugs, with specific derivatives showing considerable inhibitory effects. The study offers a foundation for future antimalarial drug discovery initiatives (Karpina et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-8-10-22(11-9-15)29(26,27)18-6-7-19-21-24(20(25)23(19)14-18)13-16-4-3-5-17(12-16)28-2/h3-7,12,14-15H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSRGKCMPNOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2844820.png)


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)
![4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2844825.png)

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)


![3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)